3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one
Description
3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Its structure comprises a bicyclic framework with a [3.4] ring junction, where the oxygen atom occupies the 2-position and the nitrogen atom the 5-position. The methyl substituents at positions 3 and 5 enhance steric stability and influence reactivity.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2)9(7(11)12-8)5-4-6-10(9)3/h4-6H2,1-3H3 |
InChI Key |
UEIDPYBQPZGNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCCN2C)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the aldol addition of a methyl-substituted enolate to a ketone or aldehyde, forming a β-hydroxy intermediate. Subsequent lactonization under acidic conditions generates the oxazolidinone ring, while the azetidine moiety arises from intramolecular nucleophilic attack. Ruthenium tetroxide (RuO₄) oxidation is employed post-cyclization to introduce the ketone functionality at the spiro junction.
Key reagents :
-
L-Proline or racemic proline analogs as chiral auxiliaries
-
RuO₄ in CCl₄ or acetone for oxidation
-
Boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst
Optimized conditions :
-
Temperature: 0–25°C for aldol step; −78°C for lactonization
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Yield: 45–62% for the racemic product; enantiomeric excess (ee) up to 78% for L-proline-mediated synthesis.
Multi-Step Annulation via Cycloaddition
Alternative routes utilize [3+2] cycloaddition reactions to assemble the spirocyclic骨架. This method prioritizes regioselectivity and atom economy, particularly for large-scale synthesis.
Nitrone-Alkene Cycloaddition
A stereospecific [3+2] cycloaddition between 3-methylene azetidin-2-ones and nitrones forms the isoxazolidine intermediate, which is subsequently reduced and oxidized to yield the target compound.
Procedure :
-
Cycloaddition : React 3-methylene azetidin-2-one (1.0 equiv) with nitrone (1.2 equiv) in toluene at 110°C for 12 h.
-
Reduction : Treat the isoxazolidine with hydrogen gas (H₂, 50 psi) over palladium on carbon (Pd/C) in ethanol.
-
Oxidation : Use Jones reagent (CrO₃ in H₂SO₄) to oxidize the secondary alcohol to a ketone.
Spirocyclization of β-Lactam Precursors
The Royal Society of Chemistry’s β-lactam synthesis protocol adapts to spirocyclic systems. Bromination of 1-methoxy-4-phenylazetidin-2-one with N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) generates a bromo-β-lactam, which undergoes base-mediated spirocyclization.
Critical steps :
-
Bromination : NBS (1.5 equiv) in HFIP at 25°C for 1 h.
-
Cyclization : Potassium tert-butoxide (t-BuOK) in THF at −40°C.
Yield : 68% for the brominated intermediate; 55% after cyclization.
Oxidative Functionalization of Spiro Intermediates
Post-cyclization oxidation is pivotal for introducing the 1-keto group. Ruthenium tetroxide (RuO₄) outperforms milder oxidants like pyridinium chlorochromate (PCC) in achieving complete conversion without over-oxidation.
RuO₄-Mediated Oxidation
Conditions :
-
Substrate concentration: 0.1 M in CCl₄
-
Stoichiometry: 2.5 equiv RuO₄
-
Duration: 3 h at 0°C
Outcome :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Tandem Aldol-Lactonization | Aldol, lactonization, RuO₄ | 45–62 | Moderate | Moderate |
| Nitrone Cycloaddition | [3+2] cycloaddition, H₂, Jones | 34–41 | High | Low |
| β-Lactam Bromination | NBS bromination, cyclization | 55 | Low | High |
Trade-offs :
-
The aldol-lactonization route offers better stereochemical outcomes but requires toxic RuO₄.
-
β-Lactam bromination is scalable but yields racemic product.
Mechanistic Insights and Side-Reactions
Competing Pathways in Aldol-Lactonization
Premature lactonization before aldol completion leads to dimeric byproducts. Acidic additives (e.g., BF₃·OEt₂) suppress this by accelerating the aldol step.
Epimerization During Oxidation
Basic conditions in Jones oxidation cause epimerization at the spiro center. Switching to RuO₄ under neutral pH preserves configuration.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Scientific Research Applications
Anticancer Activity
Research indicates that 3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one exhibits significant anticancer properties. A study exploring various derivatives of oxadiazole compounds highlighted the potential of this compound in targeting cancer cell lines. For instance, compounds similar to 3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one demonstrated effective inhibition of tumor growth in vitro against glioblastoma cells, showcasing its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that derivatives containing the spirocyclic structure can inhibit the growth of various bacterial and fungal strains. The presence of the azaspiro moiety enhances lipophilicity, which is beneficial for cellular uptake and activity against pathogens .
Case Study 1: Anticancer Screening
A recent study synthesized several derivatives of 3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one and tested their cytotoxicity against multiple cancer cell lines such as SNB-19 and OVCAR-8. The results indicated that certain derivatives achieved over 80% growth inhibition, suggesting strong potential for development into anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers synthesized new oxadiazole derivatives incorporating the azaspiro framework and tested them against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism by which 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one and related spirocyclic compounds:
Key Observations :
Ring Size and Strain: The [3.4] ring system in the target compound imposes moderate steric strain compared to the [3.5] system in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one. Smaller rings (e.g., [3.4]) typically exhibit higher reactivity due to increased angle strain .
Heteroatom Influence :
- The sulfur atom in compound 1a facilitates ring-opening reactions under acidic or basic conditions, a feature absent in oxygen/nitrogen-dominated analogs like the target compound .
- The 2-oxa-5-aza arrangement in the target compound may mimic β-lactam antibiotics, though its methyl groups likely reduce electrophilicity compared to unsubstituted analogs .
Compound 1a’s phenylsulfonyl group enables selective deprotection, a strategy that could be explored for functionalizing the target compound .
Applications: While 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one is explicitly noted for pharmaceutical applications, the target compound’s methyl substituents may prioritize stability over bioactivity, directing it toward materials science or catalysis .
Biological Activity
3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one (CAS Number: 287401-37-0) is a heterocyclic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.
The molecular formula of 3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one is , with a molecular weight of approximately 169.22 g/mol. Its structure includes a spirocyclic arrangement that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 287401-37-0 |
| Molecular Formula | C9H15NO2 |
| Molecular Weight | 169.22 g/mol |
| LogP | 0.724 |
| PSA | 29.54 Ų |
Antimicrobial Activity
Research indicates that compounds similar to 3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one exhibit varying degrees of antimicrobial activity. A study on related spirocyclic compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while showing limited efficacy against Gram-negative strains like Escherichia coli .
Case Study: Antimicrobial Screening
In a screening of 41 derivatives related to this compound, several exhibited significant antifungal properties against Candida albicans. The minimal inhibitory concentrations (MICs) for effective compounds ranged from 10 µg/ml to 50 µg/ml .
Anticancer Activity
The anticancer potential of spirocyclic compounds has been a focal point of research. Preliminary studies suggest that derivatives of this compound may induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .
Table: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Bernard et al., 2014 |
| A549 | 20 | Chung et al., 2015 |
| HepG2 | 25 | Reddy et al., 2016 |
These findings indicate that the compound's structure may play a crucial role in its ability to interact with cellular mechanisms involved in cancer proliferation.
Neuroprotective Effects
Emerging studies have explored the neuroprotective properties of spirocyclic compounds. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study: Neuroprotective Mechanism
In vitro studies demonstrated that treatment with related compounds reduced reactive oxygen species (ROS) levels in neuronal cell cultures by up to 40%, indicating a protective effect against oxidative damage .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological efficacy of compounds like 3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one. Modifications in substituents on the spirocyclic framework can significantly influence both antimicrobial and anticancer activities.
Key Findings:
- Substituent Variability: Introduction of different alkyl or aryl groups at specific positions can enhance selectivity towards bacterial strains or cancer cell lines.
- Hydrophobicity Influence: The LogP value suggests moderate lipophilicity, which may facilitate membrane permeability and bioavailability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : A key synthetic strategy involves the use of diazo compounds (e.g., 3-diazochroman-4-one) and alkenes in [3+2] cycloaddition reactions to construct the spirocyclic framework . Post-synthesis, structural confirmation requires multi-spectroscopic analysis:
- IR spectroscopy to identify carbonyl (C=O) and heteroatom-related stretches.
- H/C NMR to resolve methyl groups and spiro junction stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .
Q. How can researchers differentiate between regioisomeric byproducts formed during the synthesis of spirocyclic compounds like 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one?
- Methodological Answer : Regioisomers can be distinguished using 2D NMR techniques (e.g., NOESY for spatial proximity analysis and HSQC for carbon-proton correlation). For example, in spiro-β-lactam analogs, the orientation of substituents around the spiro junction creates distinct NOE interactions . Additionally, HPLC with chiral stationary phases can separate enantiomers, while computational tools (e.g., DFT) predict regioselectivity trends in cycloaddition pathways .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction conditions for the catalytic synthesis of 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one derivatives under continuous-flow systems?
- Methodological Answer : Continuous-flow microreactors enhance reproducibility and safety in exothermic reactions (e.g., diazo decomposition). Key parameters include:
- Residence time control to minimize side reactions.
- Catalyst immobilization (e.g., N-heterocyclic carbenes) for improved turnover .
- Design of Experiments (DoE) to optimize temperature, pressure, and stoichiometry. For example, Schmitz et al. demonstrated efficient caprolactam synthesis in flow systems by tuning reagent mixing rates .
Q. How do steric and electronic effects of substituents influence the ring-opening reactivity of 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one in hydrolytic or reductive environments?
- Methodological Answer : The spiro structure imposes steric constraints that stabilize the β-lactam ring. Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity at the carbonyl carbon, accelerating hydrolysis. Conversely, bulky substituents (e.g., 3,5-dimethyl) hinder nucleophilic attack, as observed in analogs like 7-thia-2,5-diazaspiro[3.4]octan-1-one . Reductive ring-opening with Raney nickel or H/Pd-C requires careful monitoring to avoid over-reduction of the azetidinone core .
Q. How should researchers address contradictions in spectroscopic data versus computational modeling predictions for the conformational dynamics of 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one?
- Methodological Answer : Discrepancies between experimental and computational data often arise from solvent effects or incomplete basis sets in DFT calculations. To resolve these:
- Perform variable-temperature NMR to assess dynamic equilibria (e.g., chair-boat transitions in the spiro ring).
- Use molecular dynamics (MD) simulations with explicit solvent models to refine conformational predictions.
- Validate with solid-state NMR or X-ray data to confirm dominant conformers .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting yields reported for the same synthetic route of 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one across studies?
- Methodological Answer : Yield discrepancies often stem from subtle variations in:
- Purification protocols (e.g., column chromatography vs. crystallization).
- Catalyst batch activity (e.g., moisture-sensitive reagents).
- Reaction scale (microscale vs. bulk). Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) and HPLC purity assays are critical for validation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
